molecular formula C18H14ClF3N4O2S B2914247 N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide CAS No. 303147-90-2

N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide

Cat. No.: B2914247
CAS No.: 303147-90-2
M. Wt: 442.84
InChI Key: DUAGJOHFLVNEEL-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide is a potent and selective inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α, IL-1β, and Toll-like receptors, which are central to the regulation of immune and inflammatory responses. By selectively inhibiting TAK1, this compound effectively suppresses the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This mechanism makes it a critical pharmacological tool for researchers investigating the role of TAK1 in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and cancer, where TAK1-mediated signaling promotes cell survival, proliferation, and invasion. Its application extends to the study of tumor necrosis factor-related pathologies, providing insights for the development of novel therapeutic strategies targeting inflammatory and oncogenic signaling networks.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3-phenylmethoxythiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c19-13-8-12(18(20,21)22)9-23-15(13)25-26-17(27)24-16-14(6-7-29-16)28-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGJOHFLVNEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide involves multi-step organic synthesis processes. Generally, the synthesis starts from basic building blocks such as 3-chloro-5-(trifluoromethyl)-2-pyridine and 3-(benzyloxy)-2-thiophene. Key steps typically include:

  • Formation of intermediates by functionalizing the thiophene and pyridine moieties.

  • Coupling reactions to link the functionalized intermediates.

  • Final hydrazinecarboxamide formation by introducing hydrazine derivatives under controlled conditions like temperature and pH.

Industrial Production Methods

For industrial-scale production, optimizations are made for reaction efficiency and purity. Techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for analysis are employed to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide undergoes various chemical reactions, including:

  • Oxidation: Transformation of sulfur in the thienyl ring.

  • Reduction: Reduction of any nitro groups to amines if present.

  • Substitution: Electrophilic aromatic substitutions especially on the pyridinyl and thienyl rings.

Common Reagents and Conditions

  • Oxidation: Using peroxides or molecular oxygen with a catalyst.

  • Reduction: Catalytic hydrogenation with hydrogen gas.

  • Substitution: Halogenating agents such as NBS (N-bromosuccinimide) for bromination.

Major Products Formed from these Reactions

Major products often include various functionalized derivatives which are crucial intermediates in further synthesis or biological studies.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, useful for studying reaction mechanisms and developing novel compounds.

Biology

In biological studies, it can be used to investigate enzyme interactions, given its unique functional groups which can act as enzyme inhibitors or substrates.

Medicine

The compound shows potential in medicinal chemistry for developing drugs targeting specific molecular pathways due to its multi-functional nature.

Industry

In the industrial domain, this compound is valuable for material science applications, like the development of specialized polymers or coatings.

Mechanism of Action

N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide's effects are mediated through interactions with molecular targets such as enzymes or receptors. Its multiple functional groups enable diverse binding interactions, modulating biological pathways, and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share hydrazinecarboxamide cores but differ in substituents and heterocyclic systems:

Compound Name CAS/ID Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Applications
Target Compound 303147-90-2 C₁₈H₁₄ClF₃N₄O₂S 442.84 Benzyloxy-thienyl, chloro-trifluoromethyl-pyridinyl Agrochemical intermediates, kinase inhibitors
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide N/A Not provided N/A Benzodioxol, imidazole, chlorophenyl Antifungal agents (imidazole derivatives)
3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide 1285566-69-9 Not provided N/A Chlorothiophene, pyrazole, furan Kinase inhibition, antimicrobials
Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate 337924-87-5 Not provided N/A Methyl ester, pyridinyloxy-phenyl Lipophilic intermediates
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide N/A Not provided >500 (estimated) Dual pyridinyl-pyrrole Agrochemical research (commercial availability noted)
2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide N/A C₁₉H₁₅ClF₆N₆O₃ 524.80 Isoxazole, trifluoromethyl-phenyl Synthetic intermediates (complex heterocycles)

Key Differences and Implications

Lipophilicity :

  • The target compound and the methyl ester derivative exhibit higher lipophilicity due to benzyloxy/trifluoromethyl and ester groups, respectively. This property may enhance membrane permeability in bioactive applications.
  • In contrast, the imidazole-containing analog and pyrazole-furan derivative are more polar, favoring solubility in aqueous environments.

Synthetic Utility :

  • The methyl ester derivative and isoxazole-containing compound are likely intermediates in multi-step syntheses due to reactive ester/carbonyl groups.

Biological Activity

N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₅H₁₄ClF₃N₂O₂S
  • Molecular Weight : 368.79 g/mol

The presence of the benzyloxy and thienyl groups, along with the trifluoromethyl pyridine moiety, suggests potential interactions with various biological targets, making it a candidate for further investigation.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many hydrazinecarboxamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have reported that derivatives can act as non-covalent inhibitors, positioning themselves near the active site of these enzymes, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Compounds within this class have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of trifluoromethyl groups is often associated with enhanced antibacterial activity .
  • Cytotoxicity : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines while sparing normal cells, indicating potential as anticancer agents .

Biological Activity Data

A summary of biological activity findings for this compound is presented in the following table:

Activity TypeTarget/OrganismIC50/EffectivenessReference
AChE InhibitionElectric eel AChEIC50 = 27.04 - 106.75 µM
BuChE InhibitionEquine serum BuChEIC50 = 58.01 - 277.48 µM
AntimicrobialMycobacterium tuberculosisMIC ≥ 62.5 µM
CytotoxicityHepG2 Cell LineNon-cytostatic

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related hydrazinecarboxamide compounds in models of Alzheimer's disease. Results indicated that these compounds could significantly inhibit AChE activity, suggesting therapeutic potential for cognitive enhancement .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound was part of a series evaluated for their minimum inhibitory concentrations (MIC), showing promising results against both drug-sensitive and resistant strains .
  • Toxicological Assessment : Toxicity studies using zebrafish embryos revealed that while some derivatives exhibited toxicity at higher concentrations, they generally showed a favorable safety profile compared to known cytotoxic agents .

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